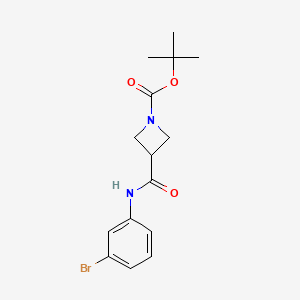
1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester is a synthetic organic compound characterized by the presence of an iodophenyl group, a cyclobutanecarboxylic acid moiety, and an ethyl ester functional group
Métodos De Preparación
The synthesis of 1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester typically involves multiple steps, starting with the preparation of the iodophenyl derivative. The synthetic route may include the following steps:
Iodination: Introduction of the iodine atom to the phenyl ring using reagents such as iodine and an oxidizing agent.
Carbamoylation: Formation of the carbamoyl group through the reaction of the iodophenyl derivative with an isocyanate.
Cyclobutanecarboxylation: Introduction of the cyclobutanecarboxylic acid moiety via a cycloaddition reaction.
Esterification: Conversion of the carboxylic acid to its ethyl ester using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl group can enhance binding affinity through halogen bonding, while the carbamoyl and ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester include:
1-(4-Bromophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and binding properties.
1-(4-Chlorophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester:
1-(4-Fluorophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester: The presence of a fluorine atom can enhance metabolic stability and bioavailability.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its chemical and biological properties compared to its halogenated analogs.
Propiedades
IUPAC Name |
ethyl 1-[(4-iodophenyl)carbamoyl]cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO3/c1-2-19-13(18)14(8-3-9-14)12(17)16-11-6-4-10(15)5-7-11/h4-7H,2-3,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVSMKPYCSMIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B8124481.png)
![(1S,6R,8S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B8124483.png)
![4-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8124491.png)



![6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8124530.png)




